molecular formula C21H19N3O2S2 B2884779 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-03-4

3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2884779
CAS No.: 912624-03-4
M. Wt: 409.52
InChI Key: XYJZBLMRZXUENC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a benzene ring, which is further substituted with a thiazolo[5,4-b]pyridine moiety

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The thiazolo[5,4-b]pyridine moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anti-inflammatory and Anticancer Agents:

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Future Directions

Future research could involve exploring the potential biological activities of this compound, given the known activities of similar compounds. For example, it could be interesting to investigate whether this compound has antimicrobial, anticancer, or other pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine derivatives and α-haloketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolo[5,4-b]pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The final compound is obtained by introducing the 3,5-dimethylphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.

    Purification Techniques: Use of recrystallization, chromatography, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structures include sulfamethoxazole and sulfadiazine.

    Thiazolo[5,4-b]pyridines: Compounds like thiazolopyridine derivatives used in kinase inhibition.

Uniqueness

    Structural Complexity: The combination of a sulfonamide group with a thiazolo[5,4-b]pyridine moiety and additional methyl substitutions makes this compound unique.

    Biological Activity: The specific arrangement of functional groups may result in unique biological activities not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-18-7-6-16(12-15(18)3)20-23-19-5-4-8-22-21(19)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJZBLMRZXUENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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